molecular formula C13H15N3O5 B2781271 N1-(2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 941940-82-5

N1-(2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2781271
CAS No.: 941940-82-5
M. Wt: 293.279
InChI Key: SRZHXVKVAFHBDA-UHFFFAOYSA-N
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Description

N1-(2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the reaction of 2-nitroaniline with oxalyl chloride to form an intermediate, which is then reacted with tetrahydrofuran-2-ylmethylamine. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

N1-(2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N1-(2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydrofuran ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is unique due to the combination of the nitrophenyl group and the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

N'-(2-nitrophenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c17-12(14-8-9-4-3-7-21-9)13(18)15-10-5-1-2-6-11(10)16(19)20/h1-2,5-6,9H,3-4,7-8H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZHXVKVAFHBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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